REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([NH:11][CH2:12][CH2:13][OH:14])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C@:15]12([CH2:25]S(O)(=O)=O)C(C)(C)[CH:19]([CH2:20][CH2:21]1)[CH2:18][C:16]2=O.[CH3:30][N:31](C)[CH:32]=[O:33].[C:35]([O-])(O)=O.[Na+].[OH2:40]>CC#N.O>[CH2:25]([O:40][C:32]([NH:31][CH2:30][CH2:35][O:14][CH2:13][CH2:12][NH:11][C:9]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:10])=[O:33])[C:15]1[CH:16]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:3.4,6.7|
|
Name
|
1-[4,5-dihydroxy-N2 -(4-octyloxybenzoyl)ornithine] 5-(3-hydroxyglutamine) 6-(3-hydroxyproline) echinocandin B
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.13 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC(=O)NCCO
|
Name
|
|
Quantity
|
768 mg
|
Type
|
reactant
|
Smiles
|
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
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Name
|
|
Quantity
|
12 mL
|
Type
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reactant
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
135 mL
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
CC#N.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The resulting solution was filtered
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Type
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WASH
|
Details
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the filtrate pump-injected onto a "DELTA-PAK" C18 cartridge column (47 mm×30 cm) and eluted
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Type
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WASH
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Details
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step gradient (45-55% CH3CN/H2O) elution at a flow rate of 50 mL/min
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Type
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ADDITION
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Details
|
diluted with 250 milliliters of water
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Type
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CUSTOM
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Details
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the product recovered by solid-phase extraction
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Type
|
WASH
|
Details
|
eluted with 95% CH3CN/H2O
|
Type
|
ADDITION
|
Details
|
the product containing eluates
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3.76 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCCOCCNC(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |